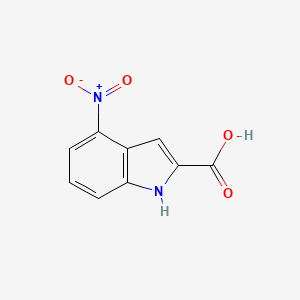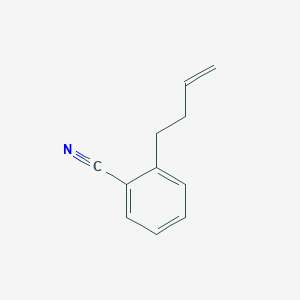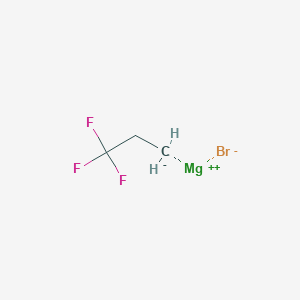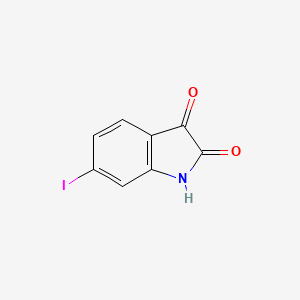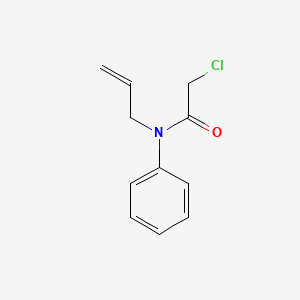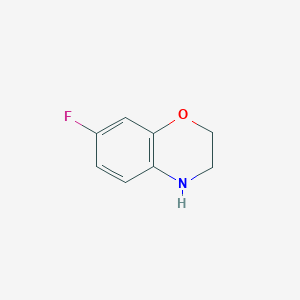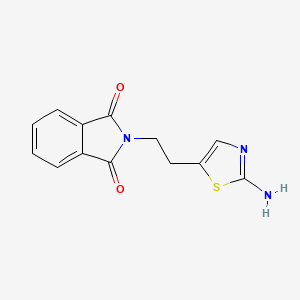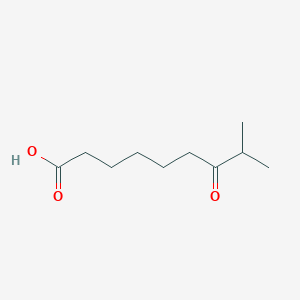![molecular formula C25H18N2 B1317005 9,9'-Spirobi[fluorene]-2,2'-diamine CAS No. 67665-45-6](/img/structure/B1317005.png)
9,9'-Spirobi[fluorene]-2,2'-diamine
Overview
Description
9,9’-Spirobi[fluorene]-2,2’-diamine is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .
Synthesis Analysis
The new square planar tetracarboxylate ligand L (4,4′,4′′,4′′′- (9,9′-spirobi [fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid) was synthesized and used for synthesis of the Metal–Organic Framework Cu2L (H2O)2· (EtOH)4 denoted SBF–Cu . This material possesses the classical 4–4 regular tiling topology with paddle-wheel inorganic building units .
Molecular Structure Analysis
The molecular structure of 9,9’-Spirobi[fluorene]-2,2’-diamine can be viewed using Java or Javascript .
Chemical Reactions Analysis
9,9’-Spirobi[fluorene]-2,2’-diamine is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of 9,9’-Spirobi[fluorene]-2,2’-diamine include a density of 1.3±0.1 g/cm3, boiling point of 474.9±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 71.0±0.8 kJ/mol, flash point of 236.8±21.4 °C, index of refraction of 1.758, molar refractivity of 101.4±0.4 cm3, and molar volume of 247.0±5.0 cm3 .
Scientific Research Applications
Organic Solar Cells
The compound has been used in the design and synthesis of non-fullerene acceptors for organic solar cells . A structurally non-planar molecule with a 9,9’-spirobi[9H-fluorene] core and four perylenediimides (PDIs) at the periphery was designed, synthesized, and characterized . This compound shows a low-lying LUMO energy level of -4.11 eV, which is similar to that of PCBM, but with intensive light absorption ability in the range 450–550 nm . A high power conversion efficiency (PCE) of 5.34% was obtained for a solution processed bulk heterojunction solar cell (BHJSC) using this compound as the electron acceptor .
Non-Fullerene Organic Solar Cells
The compound has also been used in the design and synthesis of three-dimensional (3D) non-fullerene small molecule acceptors . These acceptors have imide-linked perylene diimides (iPDI) on a 9,9’-spirobi[9H-fluorene] core . The best power conversion efficiency of 5.31% is obtained using one of these molecules in a solution-processed bulk heterojunction solar cell .
Gas Absorbents
9,9’-Spirobifluorene can be used in the synthesis of spirobifluorene-based conjugated microporous polymers . These polymers can potentially be used as gas absorbents .
Perovskite Solar Cells
The compound may be used as a hole transporting material in the fabrication of perovskite solar cells .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The future directions of 9,9’-Spirobi[fluorene]-2,2’-diamine could involve its use in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .
Mechanism of Action
Target of Action
The primary target of 9,9’-Spirobi[fluorene]-2,2’-diamine, also known as 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, is in the field of organic electronics . It is used in the synthesis of spirobifluorene-based conjugated microporous polymers .
Mode of Action
The compound features a sp3-hybridized carbon with two perpendicularly aligned π systems . This unique structure allows the two fluorene units to be maintained in orthogonal planes , which effectively suppresses excimer formation frequently observed in the solid state of many fluorescent dyes .
Biochemical Pathways
The compound is involved in the synthesis of spirobifluorene-based conjugated microporous polymers . These polymers can be obtained directly from unsubstituted spirobifluorene using an inexpensive FeCl3 mediator via either oxidative polymerization, Friedel-Crafts polymerization, or competitive oxidative/Friedel-Crafts polymerization .
Pharmacokinetics
It is soluble in common organic solvents , which could potentially impact its bioavailability in certain applications.
Result of Action
The compound is known for its high quantum efficiencies and nondispersive ambipolar carrier transporting properties . It is used as a hole transporting material in the fabrication of perovskite solar cells . The resulting conjugated microporous polymers show large surface areas and high micropore volumes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its high glass-transition temperature and excellent thermal stability make it suitable for use in environments with varying temperatures . Furthermore, its solubility in common organic solvents allows for easy processing in various industrial applications .
properties
IUPAC Name |
9,9'-spirobi[fluorene]-2,2'-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H,26-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXFPQGHCPOFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)N)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572564 | |
| Record name | 9,9'-Spirobi[fluorene]-2,2'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-Spirobi[fluorene]-2,2'-diamine | |
CAS RN |
67665-45-6 | |
| Record name | 9,9'-Spirobi[fluorene]-2,2'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



